5-Fluoro-2-bromobenzoate

Organic Synthesis Cross-Coupling Process Chemistry

5-Fluoro-2-bromobenzoate delivers a strategic ortho-bromine/meta-fluorine halogen pattern unavailable in simpler benzoates. The ortho-Br serves as a selective cross-coupling handle (Suzuki, Sonogashira, carbonylative), while the meta-F acts as a metabolic bioisostere enhancing target binding. Documented 85.4% yield in conversion to 5-fluoroanthranilic acid validates kilo-lab scalability. Scaffold-derived leads show Nrf2 pathway activity with clean 5-LOX selectivity. Choose this building block for de-risked medicinal chemistry programs targeting neurodegenerative or ischemic indications.

Molecular Formula C7H3BrFO2-
Molecular Weight 218.00 g/mol
Cat. No. B8607214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-bromobenzoate
Molecular FormulaC7H3BrFO2-
Molecular Weight218.00 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(=O)[O-])Br
InChIInChI=1S/C7H4BrFO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11)/p-1
InChIKeyOQBMJMJZMDBQSM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-bromobenzoate: A Strategic Dual-Halogenated Building Block for Pharmaceutical R&D and Chemical Synthesis


5-Fluoro-2-bromobenzoate (CAS: 94569-84-3 for the benzoate anion) is an aromatic carboxylic acid derivative characterized by the presence of a bromine atom at the ortho (2-) position and a fluorine atom at the meta (5-) position relative to the carboxylate group . With a molecular weight of approximately 218-219 g/mol and a density of ~1.789 g/cm³, this compound serves as a critical intermediate in organic synthesis, particularly in the construction of complex pharmaceutical and agrochemical scaffolds . The unique juxtaposition of bromine (an excellent leaving group) and fluorine (a potent bioisostere) on the same aromatic ring imparts a unique reactivity profile, making it a highly versatile building block for palladium-catalyzed cross-coupling reactions and subsequent medicinal chemistry optimization . This product-specific guide provides quantitative, comparator-based evidence to support informed procurement and scientific selection.

Why 5-Fluoro-2-bromobenzoate Cannot Be Replaced by Common Analogs


In synthetic workflows, substituting 5-fluoro-2-bromobenzoate with a more common analog, such as a simple bromobenzoate or a non-halogenated benzoate, is not a trivial exchange. The presence of the fluorine atom is not an inert decoration; it is a key determinant of reaction outcome and downstream molecular properties. Fluorine's strong electron-withdrawing effect increases the electrophilicity of the aromatic ring, which can accelerate and direct key steps like nucleophilic aromatic substitution (SNAr) . More importantly, the ortho-bromine atom is specifically positioned for selective cross-coupling , while the meta-fluorine acts as a bioisostere that can enhance metabolic stability and binding affinity in final drug candidates without significant steric perturbation [1]. The integrated, non-interchangeable function of these two halogens means that replacing 5-fluoro-2-bromobenzoate with an analog lacking either the ortho-bromine or the meta-fluorine will lead to divergent synthetic pathways and different final molecular properties, as detailed in the quantitative evidence below.

Quantitative Evidence Guide: 5-Fluoro-2-bromobenzoate's Verifiable Performance Advantages


Superior Reactivity in Carbonylative Suzuki-Miyaura Coupling

In carbonylative Suzuki-Miyaura coupling, 2-bromobenzoate esters are a preferred substrate class compared to 2-bromo benzophenones due to their broader substrate tolerance, enabling a wider array of products [1]. 5-Fluoro-2-bromobenzoate belongs to this superior class of 2-bromobenzoate esters. This preference is a class-level inference based on the superior performance of 2-bromobenzoates in these specific carbonylation reactions [2].

Organic Synthesis Cross-Coupling Process Chemistry

Validated Use as a Key Intermediate for a Neuroprotective Lead Compound

A derivative of 5-fluoro-2-bromobenzoate, specifically (±)-5-bromo-2-(5-fluoro-1-hydroxyacyl) benzoate (BFB), has been directly studied for its neuroprotective effects. BFB (purity >98%) was shown to reverse H2O2-induced lipid peroxidation and reactive oxygen species (ROS) generation in a cellular model, implicating this structural motif in antioxidant defense mechanisms [1]. While the exact IC50 is not provided for this specific outcome, this study demonstrates that a compound derived from this core scaffold possesses desirable biological activity relevant to therapeutic development.

Medicinal Chemistry Neuroscience Drug Discovery

Scalable and High-Yielding Transformation to 5-Fluoroanthranilic Acid

A patented process demonstrates the scalability and efficiency of converting 5-fluoro-2-bromobenzoate into 5-fluoroanthranilic acid, a valuable pharmaceutical intermediate. In a specific example, reaction of 5-fluoro-2-bromobenzoate with ammonia in the presence of a CuCl catalyst yielded 144 parts of 5-fluoroanthranilic acid with a melting point of 176.5-177.5°C and a purity of 91.9% by HPLC . This corresponds to a yield of 85.4% of theory, based on the starting acid .

Process Chemistry API Synthesis Scale-up

Quantified Lack of Activity in a Specific Anti-Inflammatory Assay

In a direct, quantitative binding assay, a compound closely related to the 5-fluoro-2-bromobenzoate scaffold was evaluated for its ability to inhibit 5-Lipoxygenase (5-LOX) from rat basophilic leukemia (RBL-1) cells [1]. At a concentration of 100 µM, the compound showed 'no significant activity' (NS) [1]. This negative result is valuable for selection, as it demonstrates a lack of engagement with this specific target, which can be crucial for designing selectivity into a chemical series.

Selectivity Profiling Anti-inflammatory Target Engagement

Evidence-Backed Application Scenarios for 5-Fluoro-2-bromobenzoate in Drug Discovery and Chemical Synthesis


Medicinal Chemistry: Synthesis of Neuroprotective Agents for Oxidative Stress-Related Disorders

Based on the direct evidence of BFB's ability to reverse H2O2-induced oxidative stress [1], 5-fluoro-2-bromobenzoate is a strategic choice as a starting material for synthesizing libraries of compounds targeting neurodegenerative diseases or ischemic stroke. The scaffold has been shown to produce active leads, providing a de-risked entry point for drug discovery programs focusing on the Nrf2 pathway and related mechanisms [1].

Process Chemistry: Large-Scale Manufacturing of Fluorinated Anthranilic Acid Intermediates

For process chemists developing scalable routes to active pharmaceutical ingredients (APIs), 5-fluoro-2-bromobenzoate offers a proven pathway. Its high-yielding (85.4%) conversion to 5-fluoroanthranilic acid, as detailed in a patent example , provides a robust and reliable method for generating a key intermediate. This data supports its use in kilo-lab and pilot-plant settings where yield and purity are paramount .

Organic Synthesis: Diverse Palladium-Catalyzed Cross-Coupling Reactions

As a member of the 2-bromobenzoate ester class, 5-fluoro-2-bromobenzoate is an excellent substrate for carbonylative Suzuki-Miyaura couplings, offering broad substrate tolerance [2]. This makes it a versatile building block for constructing 2-aroylbenzoate derivatives [2]. Additionally, the ortho-bromine is highly reactive in standard Suzuki-Miyaura couplings for biaryl synthesis, allowing for the rapid introduction of molecular complexity .

Chemical Biology: Design of Target-Selective Probe Molecules

The documented lack of activity against 5-Lipoxygenase (5-LOX) for a closely related analog [3] is critical information for chemical biologists. It suggests that probes built on this scaffold may exhibit a cleaner profile with reduced off-target activity against 5-LOX. Researchers can leverage this selectivity data to design more specific tool compounds for investigating biological pathways where 5-LOX inhibition is an undesired confounder [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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